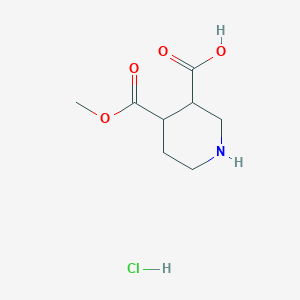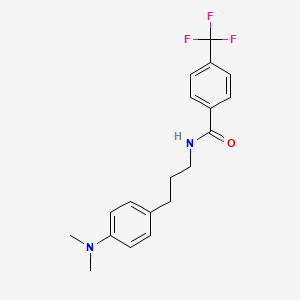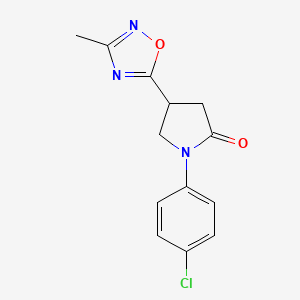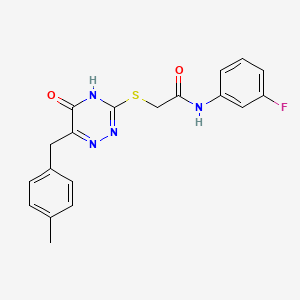
3-Cyclobutyl-1-methylpyrazol-4-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclobutyl-1-methylpyrazol-4-amine;dihydrochloride is a chemical compound with the CAS Number: 2253639-46-0 . It has a molecular weight of 224.13 . This compound is used in diverse scientific research due to its unique structure, which enables exploration of its potential in drug discovery and development, catalysis, and material science.
Molecular Structure Analysis
The IUPAC name of this compound is 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride . The InChI code is 1S/C8H13N3.2ClH/c1-11-5-7(9)8(10-11)6-3-2-4-6;;/h5-6H,2-4,9H2,1H3;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .科学的研究の応用
Heterocyclic Compound Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds
Research demonstrates the utility of similar compounds in synthesizing a wide variety of heterocyclic substances, which are crucial in the development of pharmaceuticals. For instance, compounds containing pyrazole rings have been synthesized and evaluated for their antimicrobial activities against various microorganisms, displaying promising results (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011)[https://consensus.app/papers/applications-2arylhydrazononitriles-synthesis-behbehani/e309b9005d88573aa2c68f11676a5300/?utm_source=chatgpt]. Such synthetic pathways often involve reactions with hydrazine hydrate, acetic acid, and other reagents to produce novel heterocyclic structures with significant biological activities.
Antimicrobial and Cytotoxic Activities
Compounds synthesized from similar chemical entities have shown notable antimicrobial and cytotoxic activities. For example, azetidine-2-one derivatives of 1H-benzimidazole displayed good antibacterial activity and cytotoxic properties in vitro, suggesting potential applications in developing new antimicrobial agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014)[https://consensus.app/papers/synthesis-cytotoxic-activity-novel-azetidine2one-noolvi/6a60e706b6aa5ff7baa23ce573a0ea85/?utm_source=chatgpt].
Chemical Synthesis and Drug Development
Novel Antagonists and Inhibitors
Research into related compounds has led to the discovery of novel antagonists for specific receptors, illustrating the compound's potential role in drug development. For instance, studies on a series of ketopiperazines identified potent histamine H3 receptor antagonists, highlighting the structural versatility of cyclobutyl and related groups in medicinal chemistry (Procopiou et al., 2007)[https://consensus.app/papers/4acyl14aminoalkoxyphenyl2ketopiperazines-class-procopiou/b6fd39bed1d151ab815191247d287bbe/?utm_source=chatgpt].
Development of Antifolate Drugs
Compounds with similar structural motifs have been explored in the context of antifolate drugs, which are important in cancer chemotherapy and the treatment of other diseases. Crystallographic and molecular-orbital studies have provided insights into the geometry of these drugs, aiding in the design of more effective therapeutic agents (Hunt, Schwalbe, Bird, & Mallinson, 1980)[https://consensus.app/papers/crystallographic-studies-geometry-antifolate-drugs-hunt/b376987b0a58534eb9118ec4c8e9c437/?utm_source=chatgpt].
Safety and Hazards
特性
IUPAC Name |
3-cyclobutyl-1-methylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-5-7(9)8(10-11)6-3-2-4-6;;/h5-6H,2-4,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBHEYWQSCDDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-1-methylpyrazol-4-amine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

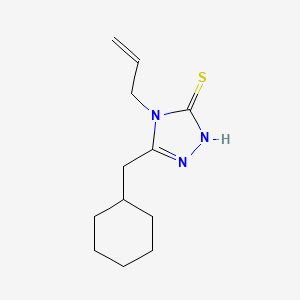

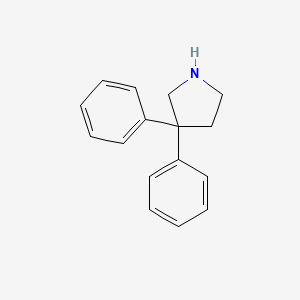
![Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2568859.png)
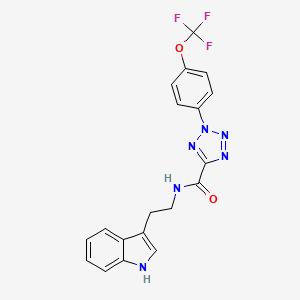
![dimethyl 2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2568864.png)
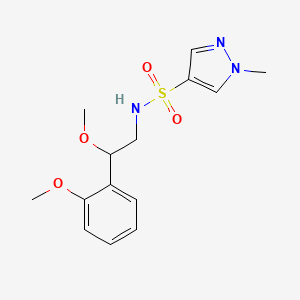
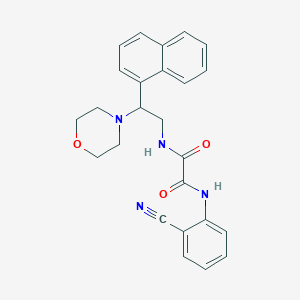
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2568868.png)
